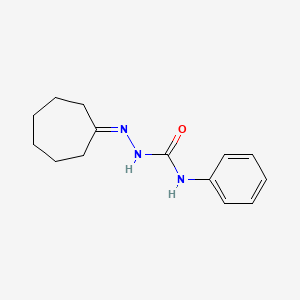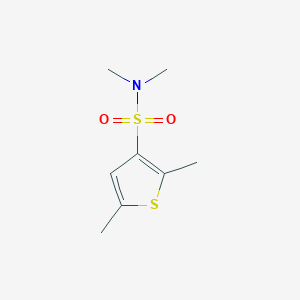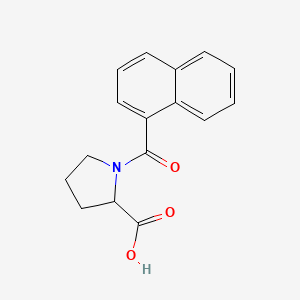![molecular formula C19H25N5O4 B5521427 3,5-dimethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5521427.png)
3,5-dimethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves complex reactions utilizing various starting materials and conditions to achieve desired structures. For instance, the synthesis of benzamides and pyrimidines has been achieved through condensation reactions, Staudinger reactions, and microwave-assisted synthesis, highlighting the diverse synthetic routes available for constructing complex molecules (Kuznetsov, Nam, & Chapyshev, 2007), (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Molecular Structure Analysis
The determination of molecular structures is crucial for understanding the chemical characteristics of compounds. Techniques such as single crystal X-ray diffraction provide detailed insights into the arrangement of atoms within a molecule, elucidating features like bond lengths, angles, and stereochemistry, which are vital for predicting reactivity and interactions (Attia, El‐Brollosy, Kansoh, Ghabbour, Al-Wabli, & Fun, 2014).
Chemical Reactions and Properties
The chemical reactivity of compounds such as benzamides and pyrimidines encompasses a range of reactions, including nucleophilic substitutions, cycloadditions, and condensation reactions. These reactions not only extend the utility of these compounds in synthesizing derivatives but also in modifying their chemical properties for specific applications (Karimian, Eshghi, Bakavoli, & Shiri, 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- Research has led to the synthesis of novel compounds with varying structures such as benzodifuranyl derivatives, tetra- and penta-heterocyclic compounds incorporating isoquinoline moieties, and pyrimidine derivatives, indicating a broad interest in exploring the structural versatility and potential biological activities of related chemical entities (Abu‐Hashem et al., 2020); (Abdallah et al., 2009).
Potential Therapeutic Activities
- These novel synthetic pathways and compound structures are being investigated for their potential therapeutic activities, including anti-inflammatory, analgesic, anticancer, and anti-5-lipoxygenase activities, highlighting the importance of these compounds in medicinal chemistry research (Abu‐Hashem et al., 2020); (Rahmouni et al., 2016).
Methodological Advances
- The synthesis of these compounds often involves novel methodological advances, including the use of microwave irradiation, redox-annulation techniques, and one-pot synthesis approaches. These methods not only provide new chemical entities but also contribute to the advancement of synthetic chemistry techniques (Abdalha et al., 2011); (Zhu et al., 2017).
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-26-15-9-14(10-16(11-15)27-2)19(25)21-4-3-20-17-12-18(23-13-22-17)24-5-7-28-8-6-24/h9-13H,3-8H2,1-2H3,(H,21,25)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUPMJUMGUQPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCNC2=CC(=NC=N2)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-phenyl-4-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2-piperazinone](/img/structure/B5521351.png)

![2,3,3-trichloro-2-propen-1-yl 2-{[(2-methylphenyl)amino]carbonyl}benzoate](/img/structure/B5521359.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5521379.png)
![3-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5521384.png)
![1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5521390.png)
![N-(2-fluoro-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5521404.png)

![1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5521435.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-4-methylpiperazine-1-carboxamide](/img/structure/B5521449.png)
![(1R*,2S*)-2-{[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}cyclopentanecarboxamide](/img/structure/B5521455.png)


